molecular formula C55H70O5 B1271858 4-tert-Butylcalix[5]arene CAS No. 81475-22-1

4-tert-Butylcalix[5]arene

Cat. No. B1271858
CAS RN: 81475-22-1
M. Wt: 811.1 g/mol
InChI Key: HTJNUHSOASZVHV-UHFFFAOYSA-N
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Description

4-tert-Butylcalix arene is a macrocyclic compound with a unique structural framework that consists of phenolic units linked by methylene bridges. This structure forms a cavity that can interact with various guest molecules, making it an interesting subject for inclusion studies and supramolecular chemistry. The calixarene family, to which 4-tert-Butylcalix arene belongs, is known for its versatile host-guest chemistry and ability to form complexes with a wide range of substances, from small organic molecules to metal ions .

Synthesis Analysis

The synthesis of calixarenes can be achieved through various methods. For instance, p-tert-butylthiacalix arene, a sulfur-bridged analog, is synthesized by reacting p-tert-butylphenol with elemental sulfur in the presence of a base . Similarly, p-tert-butylcalix arene derivatives have been synthesized by reacting tetramethoxy-p-tert-butylcalix arene with n-butyllithium, followed by substitution with alkyl halides or carbon dioxide . These methods highlight the synthetic versatility and the possibility of introducing functional groups into the calixarene framework to tailor its properties and binding capabilities.

Molecular Structure Analysis

The molecular structure of calixarenes is characterized by their conformational flexibility. For example, p-tert-butylcalix arene can adopt a cone conformation, which is ideal for binding guest molecules . The structure of 5,11,17,23,29-penta-tert-butyl-31,32,33,34,35-pentapropoxycalix arene, a related compound, shows intramolecular hydrogen bonding and intermolecular interactions that contribute to its stability and potential for guest inclusion . The conformational properties of calixarenes can be further influenced by substituents, as seen in the case of tannin-like p-tert-butylcalix arene 1,3-diesters, which are stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Calixarenes undergo various chemical reactions that allow for the formation of complexes with different stoichiometries and properties. For instance, p-tert-butylcalix arene forms inclusion compounds with n-butylamine, resulting in different structural motifs depending on the stoichiometry and interactions involved . The coordination chemistry of p-tert-butylcalix arene with metal ions is also noteworthy, as it can bind paramagnetic transition and lanthanide metals to form polymetallic clusters with interesting structural and magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of calixarenes are closely related to their molecular structure and the nature of the substituents. The flexibility of the calixarene structure, as observed in sulfur-bridged analogs, affects its ability to serve as an inclusion host for organic compounds . The presence of tert-butyl groups and other substituents influences the solubility, stability, and binding affinity of calixarenes, which are crucial factors in their application in supramolecular chemistry and materials science .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Calixarenes like 4-tert-Butylcalix[5]arene can be synthesized using various methods. For instance, p-tert-butylcalix[4]arene has been synthesized with dichlorodimethylsilane and alkylated subsequently, demonstrating the chemical versatility of calixarenes (Fan et al., 1996).
  • Chemical Reactions and Modifications: The calixarene structure allows for diverse chemical modifications. The reaction of p-tert-butylcalix[4]arene with elemental sulfur in the presence of a base has been explored to synthesize p-tert-butylthiacalix[4]arene, indicating the potential for creating various derivatives (Kumagai et al., 1997).

Antioxidative Properties

  • Antioxidative Effects: Calix[n]arenes, including tert-butylcalix[n]arenes, have been studied for their antioxidative properties. They have shown effectiveness as antioxidants in various applications, such as in tetraline and low-density polyethylene (Görmar et al., 1990).

Host-Guest Chemistry and Molecular Recognition

  • Host-Guest Interactions: Calixarenes are known for their ability to form host-guest compounds. For example, p-tert-butylcalix[4]arene forms compounds with n-butylamine, showing its potential in molecular recognition and supramolecular chemistry (Udachin et al., 2002).

Environmental Applications

  • Removal of Azo Dyes: p-tert-butylcalix[8]arene immobilized material has been synthesized for the removal of azo dyes from aqueous media, demonstrating its potential in environmental applications (Kamboh et al., 2011).

Analytical Applications

  • Gas Chromatography: 4-tert-butylcalix[8]arene has been used as a stationary phase in gas-solid chromatography, indicating its usefulness in analytical separations (Mangia et al., 1983).

Coordination Chemistry

  • Metal Ion Binding: The calixarene scaffold has been used to bind a variety of paramagnetic transition and lanthanide metals, highlighting its role in coordination chemistry and potential in creating polymetallic clusters with unique properties (Wilson et al., 2022).

Biocompatibility and Drug Delivery

  • Biocompatibility Studies: Amphiphilic octopus-shaped macromolecules based on tert-butylcalix[4]arene have been synthesized and found to be biocompatible, suggesting their potential as drug delivery platforms (Momekova et al., 2012).

Supramolecular Chemistry

  • Multipoint Molecular Recognition: Calix[5]arenes with a urea functionality at the upper rim have shown efficiency in the molecular recognition of amino acids and biogenic amines, demonstrating their potential in supramolecular chemistry (Ballistreri et al., 2003).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

The calix4arene scaffold is likely to continue to surprise chemists and deliver even more in terms of novelty and function . Potentiometric sensors based on calix4arene derivative can become promising future tools for NPSs detection .

properties

IUPAC Name

5,11,17,23,29-pentatert-butylhexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-31,32,33,34,35-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H70O5/c1-51(2,3)41-21-31-16-33-23-42(52(4,5)6)25-35(47(33)57)18-37-27-44(54(10,11)12)29-39(49(37)59)20-40-30-45(55(13,14)15)28-38(50(40)60)19-36-26-43(53(7,8)9)24-34(48(36)58)17-32(22-41)46(31)56/h21-30,56-60H,16-20H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJNUHSOASZVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)C2)O)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369362
Record name 4-tert-Butylcalix[5]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcalix[5]arene

CAS RN

81475-22-1
Record name 4-tert-Butylcalix[5]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylcalix[5]arene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MA Ziganshin, AV Yakimov, GD Safina… - Organic & …, 2007 - pubs.rsc.org
The effect of macrocycle size on the structure–property relationships was studied for inclusion compounds of tert-butylcalix[n]arenes (n = 4,5) with volatile organic guests having various …
Number of citations: 28 pubs.rsc.org
PK Zarzycki - Journal of Planar Chromatography-Modern TLC, 2001 - akjournals.com
The chromatographic behavior of calix[4]arene, 4- tert -butylcalix[4]arene tribenzoate, 4- tert -butylcalix[5]arene, and pyrene have been studied. Chromatography was performed on K-60 …
Number of citations: 1 akjournals.com
Z Asfari, J Vicens - Die Makromolekulare Chemie, Rapid …, 1989 - Wiley Online Library
Calixarenes are cyclic oligomers made of 2-hydroxy-1, 3-phenylenemethylene units having (similar) properties such as unique cavity structure, the ability to form complexes and to be …
Number of citations: 10 onlinelibrary.wiley.com
PK Zarzycki - Journal of Liquid Chromatography & Related …, 2018 - Taylor & Francis
This paper reports planar chromatographic behavior and multivariate characterization of three types of macrocyclic compounds: cyclodextrins, calixarenes and macrocyclic antibiotics. …
Number of citations: 2 www.tandfonline.com
TWJ Jihad - 2020 - eprints.keele.ac.uk
Calix[4]resorcinarenes functionalised with glycosidic ligands on their lower rim have received little interest compared to analogues bearing carbohydrates on the upper rim. In this study, …
Number of citations: 3 eprints.keele.ac.uk

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